Chimmitecan

Descripción general

Descripción

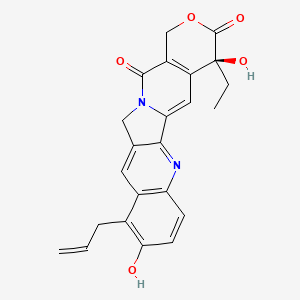

Quimitecán es un derivado novedoso de la camptotecina 9-sustituido, caracterizado por sus potentes propiedades anticancerígenas. Es un compuesto lipófilo que ha mostrado perfiles farmacológicos mejorados tanto in vitro como in vivo en comparación con otros derivados de la camptotecina como el irinotecán y el topotecán . El compuesto es particularmente conocido por su capacidad para inhibir la topoisomerasa I, una enzima crucial para la replicación y transcripción del ADN .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Quimitecán se sintetiza mediante modificaciones estructurales de la camptotecina en la posición 9. Una de las rutas sintéticas clave implica la reacción de acoplamiento de Stille, que se utiliza para introducir el grupo 9-alilo . Las condiciones de reacción normalmente implican el uso de catalizadores de paladio y reactivos de estaño orgánico bajo una atmósfera inerte .

Métodos de Producción Industrial

La producción industrial de quimitecán implica la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso está optimizado para obtener mayores rendimientos y pureza, garantizando la eficacia y seguridad del compuesto para aplicaciones clínicas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Quimitecán experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: Quimitecán puede oxidarse para formar diversos derivados oxidados.

Reducción: El compuesto puede reducirse en condiciones específicas para producir formas reducidas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean varios reactivos organometálicos y catalizadores para las reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quimitecán con propiedades farmacológicas alteradas. Estos derivados se evalúan a menudo por sus actividades anticancerígenas y otros potenciales terapéuticos .

Aplicaciones Científicas De Investigación

Quimitecán tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los inhibidores de la topoisomerasa I y sus mecanismos.

Biología: Se utiliza en estudios de biología celular para comprender sus efectos en el arresto del ciclo celular y la apoptosis.

Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.

Mecanismo De Acción

Quimitecán ejerce sus efectos principalmente inhibiendo la topoisomerasa I. Esta enzima es responsable de aliviar la tensión torsional en el ADN durante la replicación y la transcripción. Quimitecán estabiliza el complejo covalente formado entre la topoisomerasa I y el ADN, impidiendo la religación de la cadena de ADN. Esto conduce a daño del ADN, arresto del ciclo celular y finalmente a apoptosis . La sustitución única del compuesto en la posición 9 mejora su estabilidad y solubilidad, contribuyendo a su potente actividad anticancerígena .

Comparación Con Compuestos Similares

Quimitecán se compara con otros derivados de la camptotecina como:

Irinotecán: Un fármaco anticancerígeno ampliamente utilizado, pero con limitaciones en términos de solubilidad y estabilidad.

Topotecán: Otro derivado de la camptotecina con mecanismos similares pero menos potente que el quimitecán.

Quimitecán destaca por su mejor solubilidad, estabilidad y potente actividad anticancerígena, lo que lo convierte en un candidato prometedor para su posterior desarrollo clínico .

Actividad Biológica

Chimmitecan, a novel 9-substituted camptothecin, has garnered significant attention in cancer research due to its enhanced biological activity compared to traditional camptothecin derivatives. This compound exhibits potent antitumor properties and a favorable pharmacological profile, making it a promising candidate for clinical development.

Overview of this compound

This compound is characterized by a small alkyl substitution at the 9-position of the camptothecin structure, which contributes to its lipophilicity and improved solubility. This modification enhances its efficacy against various cancer cell lines and improves its pharmacokinetic properties.

The primary mechanism of action for this compound involves the inhibition of topoisomerase I , an enzyme critical for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits superior cytotoxicity compared to standard treatments such as irinotecan (CPT-11) and topotecan. The following table summarizes the IC50 values (the concentration needed to inhibit cell growth by 50%) for this compound against various human tumor cell lines:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HL60 (Leukemia) | 0.04 | Topotecan | 0.1 |

| HCT-116 (Colorectal) | 0.5 | CPT-11 | 1.0 |

| A549 (Lung) | 0.3 | SN38 | 0.8 |

| MDA-MB-435 (Breast) | 0.2 | Topotecan | 0.5 |

This compound has shown no cross-resistance in multidrug-resistant (MDR) cell lines, indicating its potential effectiveness in overcoming drug resistance often seen in cancer therapies .

In Vivo Studies

In vivo studies further corroborate the efficacy of this compound. Administered intravenously, it significantly inhibited tumor growth in nude mice bearing human tumor xenografts, outperforming both CPT-11 and topotecan in several models:

- HCT-116 Xenografts : this compound reduced tumor volume by over 70% compared to controls.

- A549 Xenografts : Demonstrated a notable reduction in tumor size with oral administration, showcasing its potential for oral bioavailability .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Leukemia Treatment : A study involving HL60 cells showed that treatment with this compound led to significant apoptosis as evidenced by flow cytometry analyses, reinforcing its potential as a leukemia therapeutic agent.

- Breast Cancer Model : In another study focusing on MDA-MB-435 cells, this compound not only inhibited cell proliferation but also induced G2-M phase arrest, which is critical for halting cancer progression .

Propiedades

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c1-3-5-13-14-8-12-10-25-18(20(12)24-17(14)6-7-19(13)26)9-16-15(21(25)27)11-30-22(28)23(16,29)4-2/h3,6-9,26,29H,1,4-5,10-11H2,2H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXPNDLHTNUMIK-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185425-25-6 | |

| Record name | Chimmitecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185425256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHIMMITECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889O97XDAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.